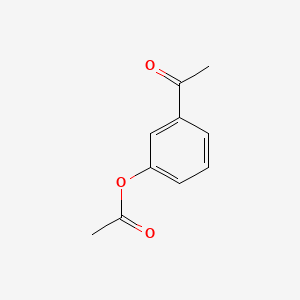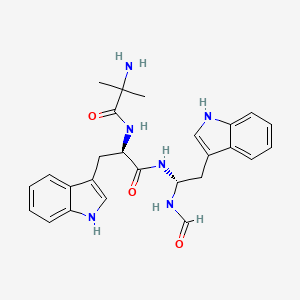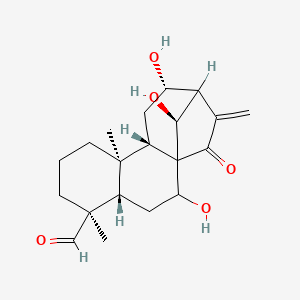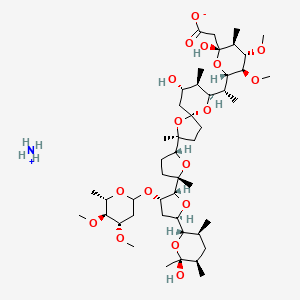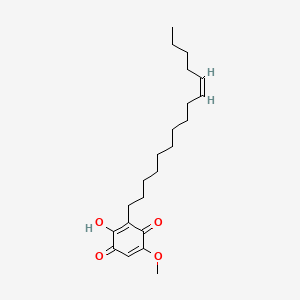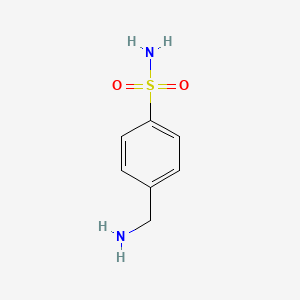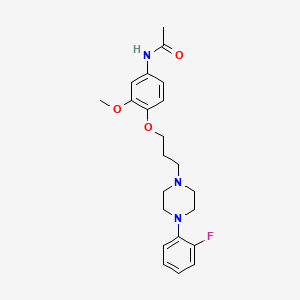
间氯苯双胍
描述
科学研究应用
间氯苯双胍具有广泛的科学研究应用,包括:
化学: 它在涉及受体结合和调节的研究中用作配体。
生物学: 该化合物被研究其对神经递质受体的影响及其在调节生物途径中的作用。
医学: 研究探索其潜在的治疗应用,特别是在焦虑症和呕吐的背景下。
作用机制
间氯苯双胍通过作为 5-HT3 受体的变构激动剂和调节剂以及 α2A-肾上腺素受体的拮抗剂发挥其作用 . 该化合物与这些受体结合,改变其构象和活性。 这种相互作用导致各种生理效应,包括焦虑症、呕吐和降温反应 .
生化分析
Biochemical Properties
m-Chlorophenylbiguanide plays a crucial role in biochemical reactions, particularly as an agonist of the 5-HT3 receptor. This receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. m-Chlorophenylbiguanide binds to the 5-HT3 receptor, causing a conformational change that opens the ion channel, allowing the flow of cations such as sodium and calcium into the cell . This interaction is essential for the modulation of neurotransmitter release and neuronal excitability. Additionally, m-Chlorophenylbiguanide has been shown to interact with other biomolecules, including the α2A-adrenergic receptor, where it acts as an antagonist .
Cellular Effects
The effects of m-Chlorophenylbiguanide on various types of cells and cellular processes are profound. In neuronal cells, m-Chlorophenylbiguanide influences cell signaling pathways by activating the 5-HT3 receptor, leading to increased intracellular calcium levels and subsequent activation of downstream signaling cascades . This activation can affect gene expression and cellular metabolism, ultimately influencing cell function. In non-neuronal cells, m-Chlorophenylbiguanide has been shown to disrupt cell membranes, leading to the leakage of cellular contents and cell death . This antimicrobial property makes it a valuable tool in experimental applications.
Molecular Mechanism
At the molecular level, m-Chlorophenylbiguanide exerts its effects primarily through its interaction with the 5-HT3 receptor. Upon binding to the receptor, m-Chlorophenylbiguanide induces a conformational change that opens the ion channel, allowing the influx of cations . This ion influx leads to depolarization of the cell membrane and activation of voltage-gated calcium channels, further increasing intracellular calcium levels . The elevated calcium levels activate various signaling pathways, including those involved in neurotransmitter release and gene expression. Additionally, m-Chlorophenylbiguanide’s antagonistic action on the α2A-adrenergic receptor can modulate the release of norepinephrine, further influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-Chlorophenylbiguanide can change over time. Studies have shown that repeated administration of m-Chlorophenylbiguanide can lead to desensitization of the 5-HT3 receptor, reducing its efficacy . Additionally, the stability and degradation of m-Chlorophenylbiguanide can impact its long-term effects on cellular function. In vitro studies have demonstrated that m-Chlorophenylbiguanide can maintain its activity for extended periods, but its efficacy may decrease over time due to receptor desensitization and degradation .
Dosage Effects in Animal Models
The effects of m-Chlorophenylbiguanide vary with different dosages in animal models. At low doses, m-Chlorophenylbiguanide can effectively activate the 5-HT3 receptor, leading to increased neurotransmitter release and modulation of neuronal activity . At higher doses, m-Chlorophenylbiguanide can cause adverse effects, including emesis, hypothermia, and anxiogenic responses . These threshold effects highlight the importance of careful dosage control in experimental studies to avoid toxic or adverse effects.
Metabolic Pathways
m-Chlorophenylbiguanide is involved in various metabolic pathways, primarily through its interaction with the 5-HT3 receptor. The activation of this receptor by m-Chlorophenylbiguanide can influence metabolic flux and metabolite levels within the cell . Additionally, m-Chlorophenylbiguanide’s interaction with the α2A-adrenergic receptor can modulate the release of norepinephrine, further impacting metabolic processes . The compound’s role as a hypoglycemic agent also suggests its involvement in glucose metabolism .
Transport and Distribution
Within cells and tissues, m-Chlorophenylbiguanide is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, m-Chlorophenylbiguanide can accumulate in specific compartments, influencing its localization and activity. The compound’s ability to bind to cell membranes and disrupt their integrity also plays a role in its distribution and antimicrobial effects .
Subcellular Localization
The subcellular localization of m-Chlorophenylbiguanide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . In neuronal cells, m-Chlorophenylbiguanide primarily localizes to the plasma membrane, where it interacts with the 5-HT3 receptor . In non-neuronal cells, m-Chlorophenylbiguanide can localize to the cell membrane, where it exerts its antimicrobial effects by disrupting membrane integrity .
准备方法
合成路线和反应条件: 间氯苯双胍可以通过 3-氯苯胺与氰基胍在特定条件下反应合成 . 反应通常涉及在合适的溶剂(如乙醇)中加热反应物,并使用催化剂来促进反应。
工业生产方法: 间氯苯双胍的工业生产方法涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程可能包括重结晶和纯化步骤以获得最终产品 .
化学反应分析
反应类型: 间氯苯双胍会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成不同的氧化产物。
还原: 还原反应可以将间氯苯双胍转化为其还原形式。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能生成各种氧化衍生物,而取代反应可以生成用不同的官能团取代氯原子的化合物 .
相似化合物的比较
类似化合物:
- 1-(3-氯苯基)双胍
- 3-氯苯基双胍
- 间氯苯双胍
比较: 间氯苯双胍在其对 5-HT3 受体和 α2A-肾上腺素受体的特异性结合亲和力和调节作用方面是独一无二的 . 与类似化合物相比,它表现出独特的药理学特性,使其在特定研究和治疗应用中具有价值 .
属性
IUPAC Name |
2-(3-chlorophenyl)-1-(diaminomethylidene)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHXJZHAIHGSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2113-05-5 (hydrochloride) | |
| Record name | 1-(3-Chlorophenyl)biguanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048144441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70197436 | |
| Record name | N-(3-Chlorophenyl)imidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48144-44-1 | |
| Record name | N-(3-Chlorophenyl)imidodicarbonimidic diamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=48144-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)biguanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048144441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Chlorophenyl)imidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CHLOROPHENYL)BIGUANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/910A4X901V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of m-Chlorophenylbiguanide (mCPBG)?
A: mCPBG is a selective agonist of the serotonin 5-HT3 receptor. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does mCPBG interact with the 5-HT3 receptor?
A: mCPBG binds to the 5-HT3 receptor, a ligand-gated ion channel, causing it to open and allowing ions like sodium, potassium, and calcium to flow into the cell. [, , , , , , ]
Q3: Does the binding affinity of mCPBG differ between the activated and desensitized states of the 5-HT3 receptor?
A: Research suggests that mCPBG may have a higher affinity for the desensitized state of the 5-HT3 receptor compared to the activated state. []
Q4: How does the activation of 5-HT3 receptors by mCPBG affect neuronal activity?
A: Activation of 5-HT3 receptors by mCPBG leads to depolarization of neurons, increasing their excitability. [, , ] This is particularly relevant in the context of GABAergic neurons, where mCPBG can enhance GABA release. [, ]
Q5: Does mCPBG affect intracellular calcium levels?
A: Yes, mCPBG, by activating 5-HT3 receptors, can induce calcium influx into cells, leading to increased intracellular calcium concentrations ([Ca2+]i). [, ]
Q6: What is the molecular formula and weight of mCPBG?
A6: The molecular formula of mCPBG is C8H9ClN5, and its molecular weight is 210.65 g/mol.
Q7: Is there information available on the material compatibility and stability of mCPBG under various conditions?
A7: The provided research papers primarily focus on mCPBG’s pharmacological properties and its interaction with the 5-HT3 receptor. Information regarding its material compatibility and stability under various conditions is limited in these papers.
Q8: Does mCPBG exhibit any catalytic properties?
A8: mCPBG is primarily recognized for its role as a ligand for the 5-HT3 receptor and does not appear to possess inherent catalytic properties based on the provided research.
Q9: Have computational methods been employed to study mCPBG and the 5-HT3 receptor?
A: Yes, computational modeling and docking studies have been used to investigate the interactions between mCPBG and the 5-HT3 receptor binding site. [, , ]
Q10: How do structural modifications of mCPBG affect its activity at the 5-HT3 receptor?
A: While the provided papers do not extensively explore mCPBG-specific structural modifications, they highlight the importance of specific residues within the 5-HT3 receptor binding site for interactions with agonists like mCPBG and serotonin. [, ] For instance, mutations at positions F226 and Y234 affect both 5-HT and mCPBG interactions, while I228 and D229 seem more crucial for 5-HT binding. []
Q11: Is there information available regarding the stability of mCPBG under various conditions and potential formulation strategies?
A11: The provided research primarily focuses on the pharmacological aspects of mCPBG. Specific details regarding its stability, formulation strategies, solubility, or bioavailability are not extensively discussed in these studies.
Q12: Is there information available regarding the SHE (Safety, Health, and Environment) regulations pertaining to mCPBG?
A12: The research papers provided primarily focus on the pharmacological and physiological effects of mCPBG. Specific details regarding SHE regulations and compliance are not within the scope of these studies.
Q13: What is known about the pharmacokinetic properties of mCPBG, including its absorption, distribution, metabolism, and excretion (ADME)?
A13: The provided research primarily emphasizes the pharmacodynamic effects of mCPBG, focusing on its interaction with 5-HT3 receptors. Detailed information about its ADME properties is limited within these studies.
Q14: Does mCPBG affect conditioned taste aversion?
A: Yes, mCPBG, when administered peripherally, induces conditioned taste aversion in rats, likely due to the aversive visceral sensations associated with peripheral 5-HT3 receptor activation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


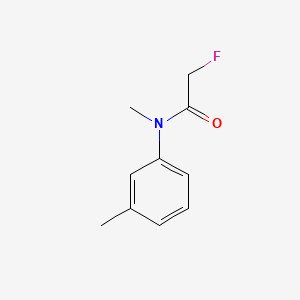
![[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride](/img/structure/B1675882.png)
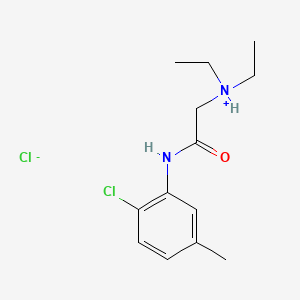
![N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B1675886.png)
![[2-(N-benzyl-3-methylanilino)-2-oxoethyl]-diethylazanium;chloride](/img/structure/B1675887.png)
